(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid
Overview
Description
(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C29H38BFN2O3Si and its molecular weight is 520.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : A compound similar to the one , tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized through a condensation reaction, providing insight into synthetic methods for similar compounds (Sanjeevarayappa et al., 2015).
Crystal Structure Analysis : The crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, a compound with a similar structure, was analyzed, which is crucial for understanding the physical and chemical properties of similar compounds (Gumireddy et al., 2021).
Biological Applications
Antibacterial and Anthelmintic Activity : The synthesized compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was found to exhibit moderate anthelmintic and poor antibacterial activities, indicating potential biological applications for similar structures (Sanjeevarayappa et al., 2015).
Antifungal Properties : N-(fluorophenyl)piperazine derivatives of phenylboronic compounds, including similar compounds, have been evaluated for their antifungal properties, highlighting their potential use in treating fungal infections (Borys et al., 2019).
Antioxidant Properties : The antioxidant properties of 2-alkoxyphenylcarbamic acid derivatives containing a 4´-(substituted phenyl)piperazin-1´-yl moiety were evaluated, providing insights into the potential use of similar compounds in antioxidant applications (Malík et al., 2017).
Chemical Properties and Applications
- Chemical Reactivity and Synthesis : Studies on the synthesis and structural elucidation of similar piperazine derivatives help understand their chemical reactivity and potential applications in the synthesis of complex molecules (Petasis & Patel, 2000).
Future Directions
properties
IUPAC Name |
[4-[[4-[2-[tert-butyl(diphenyl)silyl]oxyethyl]piperazin-1-yl]methyl]-2-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38BFN2O3Si/c1-29(2,3)37(25-10-6-4-7-11-25,26-12-8-5-9-13-26)36-21-20-32-16-18-33(19-17-32)23-24-14-15-27(30(34)35)28(31)22-24/h4-15,22,34-35H,16-21,23H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZADSULIIWATQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN2CCN(CC2)CCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38BFN2O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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